Methyl 12-oxo-12-phenyldodecanoate
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Overview
Description
Methyl 12-oxo-12-phenyldodecanoate is an organic compound with the molecular formula C19H28O3. It is a methyl ester derivative of a long-chain fatty acid, characterized by the presence of a phenyl group and a ketone functional group at the 12th carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 12-oxo-12-phenyldodecanoate can be synthesized through multiple synthetic routes. One common method involves the reaction of iodobenzene with carbon monoxide and 9-borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester. The reaction is typically carried out in the presence of N,N,N,N,N,N-hexamethylphosphoric triamide, zinc (II) acetylacetonate, triphenylphosphine, and bis-triphenylphosphine-palladium (II) chloride in tetrahydrofuran at 50-55°C under 760 Torr for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed reactions and carbon monoxide insertion are common techniques in industrial organic synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 12-oxo-12-phenyldodecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 12-oxo-12-phenyldodecanoate has diverse applications in scientific research:
Chemistry: Used as a reactant in the synthesis of fatty acid analogs and phospholipids with aromatic fatty acid chains.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of methyl 12-oxo-12-phenyldodecanoate involves its interaction with molecular targets and pathways related to lipid metabolism. The compound’s ketone and phenyl groups play a crucial role in its reactivity and biological activity. It may act as a modulator of enzymatic processes involved in fatty acid oxidation and synthesis, thereby influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 12-oxo-12-phenyldodecanoate: C19H28O3
Methyl 12-oxo-12-phenyltetradecanoate: C21H32O3
Methyl 12-oxo-12-phenylhexadecanoate: C23H36O3
Uniqueness
This compound is unique due to its specific chain length and the position of the phenyl and ketone groups. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 12-oxo-12-phenyldodecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-22-19(21)16-12-7-5-3-2-4-6-11-15-18(20)17-13-9-8-10-14-17/h8-10,13-14H,2-7,11-12,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTXNWXOCUSENG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299719 |
Source
|
Record name | methyl 12-oxo-12-phenyldodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104828-35-5 |
Source
|
Record name | methyl 12-oxo-12-phenyldodecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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